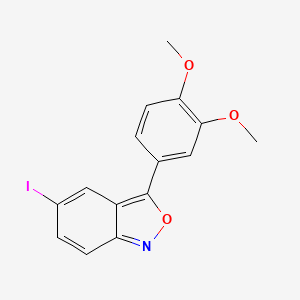![molecular formula C23H22N4O3S2 B11481728 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11481728.png)
1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. This particular compound features a benzothiazole ring fused with a pyrazolo-thiazepine ring system, making it a unique and intriguing molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step organic reactions. The preparation methods can be divided into two main categories: laboratory synthesis and industrial production.
Laboratory Synthesis:
Starting Materials: The synthesis begins with the preparation of the benzothiazole and pyrazolo-thiazepine precursors.
Reaction Conditions: The benzothiazole precursor is reacted with the pyrazolo-thiazepine precursor under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production:
Scale-Up: The laboratory synthesis is scaled up for industrial production, often involving larger quantities of starting materials and optimized reaction conditions to ensure high yield and efficiency.
Automation: Industrial production may involve automated processes to control reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under mild conditions to prevent over-reduction.
Products: Reduction can result in the formation of amines or alcohols, depending on the functional groups present.
Substitution:
Reagents: Nucleophiles such as halides or amines.
Conditions: Substitution reactions are typically carried out under basic or neutral conditions.
Products: Substitution can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has a wide range of scientific research applications, including:
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biology:
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development.
Biological Probes: Used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Diagnostics: Investigated for its use in diagnostic assays and imaging techniques.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.
Pharmaceuticals: Employed in the production of pharmaceutical agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets:
Enzymes: Inhibits the activity of specific enzymes involved in various biological processes.
Receptors: Binds to certain receptors, modulating their activity and downstream signaling pathways.
Pathways:
Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Modulates gene expression, affecting the production of proteins involved in various physiological processes.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-4-phenyl-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one: Lacks the ethoxy and methoxy substituents, resulting in different chemical and biological properties.
1-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one: Contains only the methoxy substituent, leading to variations in reactivity and applications.
Uniqueness:
- The presence of both ethoxy and methoxy substituents in 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-4-30-17-11-14(9-10-16(17)29-3)21-20-13(2)26-27(22(20)25-19(28)12-31-21)23-24-15-7-5-6-8-18(15)32-23/h5-11,21H,4,12H2,1-3H3,(H,25,28) |
InChI Key |
XCLSXPZXMJVHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4=NC5=CC=CC=C5S4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481647.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide](/img/structure/B11481652.png)
![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-](/img/structure/B11481669.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11481672.png)
![3-[2-(2-bromobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11481679.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11481695.png)
![methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate](/img/structure/B11481697.png)

![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11481709.png)
![6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481713.png)
![2-methyl-N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11481727.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11481736.png)
![7-{3-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481740.png)
